3-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide: is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group, a methoxypropyl group, and a propan-2-yl group attached to the pyrazole ring, along with a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced by nitration of the pyrazole ring followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Attachment of the Methoxypropyl Group: The methoxypropyl group can be introduced by reacting the pyrazole ring with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Propan-2-yl Group: The propan-2-yl group can be introduced by alkylation of the pyrazole ring with isopropyl bromide in the presence of a base such as sodium hydride.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole ring with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the carboxamide group, to form amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxypropyl and propan-2-yl groups, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl halides.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory disorders.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering signaling pathways that affect cellular functions.
Gene Expression: The compound may influence the expression of certain genes, leading to changes in protein production and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxamide: Lacks the methoxypropyl group.
N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide: Lacks the amino group.
3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide: Lacks the propan-2-yl group.
Uniqueness
The presence of the amino group, methoxypropyl group, and propan-2-yl group in 3-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxamide gives it unique chemical properties and potential biological activities compared to similar compounds. These structural features may enhance its interactions with molecular targets and improve its efficacy as a therapeutic agent.
Properties
IUPAC Name |
5-amino-N-(3-methoxypropyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-8(2)15-9(7-10(12)14-15)11(16)13-5-4-6-17-3/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJRNZLGVMVHAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)NCCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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